
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is an organic compound that features a dioxolane ring, a phenyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method is also common in the synthesis of dioxolane systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers and as a solvent in chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-phenyl-1,3-dioxolan-2-yl)propanoate
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 1,3-Dioxolan-2-one
Uniqueness
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is unique due to its combination of a dioxolane ring and a carbamate moiety, which imparts distinct chemical and biological properties. Its ability to act as a muscarinic acetylcholine receptor agonist sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61405-74-1 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H17NO4/c1-3-7-15-13(16)19-12-6-4-5-11(10-12)14(2)17-8-9-18-14/h3-6,10H,1,7-9H2,2H3,(H,15,16) |
InChI-Schlüssel |
DRABAXMUQJEFHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC(=CC=C2)OC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
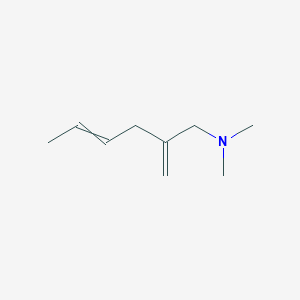

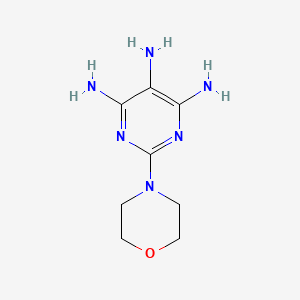
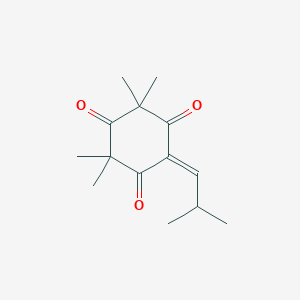
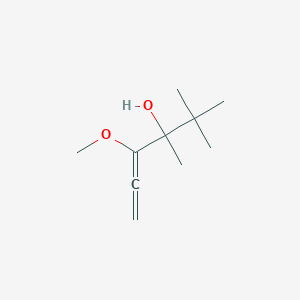
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
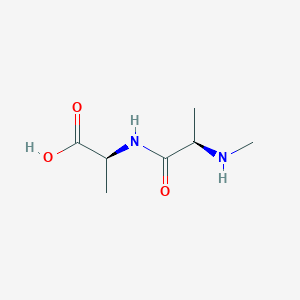
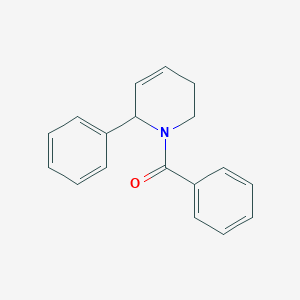

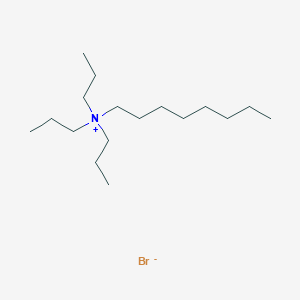
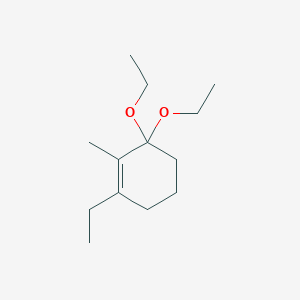
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
